1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-(m-tolyl)ethanone
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Overview
Description
1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-(m-tolyl)ethanone is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Scientific Research Applications
1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-(m-tolyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and possible biological activities.
Biological Studies: The compound can be used to study the interactions of oxadiazole derivatives with biological targets.
Chemical Biology: It serves as a tool compound to explore the mechanisms of action of oxadiazole-containing molecules.
Industrial Applications:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-(m-tolyl)ethanone typically involves multiple steps:
Formation of the 1,2,4-Oxadiazole Ring: This can be achieved by reacting an appropriate nitrile with hydroxylamine to form an amidoxime, which is then cyclized to form the 1,2,4-oxadiazole ring.
Attachment of the Piperidine Ring: The oxadiazole derivative is then reacted with a piperidine derivative under suitable conditions, often involving a nucleophilic substitution reaction.
Final Coupling with m-Tolyl Ethanone: The final step involves coupling the piperidine-oxadiazole intermediate with m-tolyl ethanone, typically through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-(m-tolyl)ethanone can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to form different heterocyclic structures.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group can yield methoxyacetic acid, while reduction of the oxadiazole ring can lead to different heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-(m-tolyl)ethanone involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(3-(2-Hydroxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-(m-tolyl)ethanone
- 1-(4-(3-(2-Ethoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-(m-tolyl)ethanone
- 1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-(p-tolyl)ethanone
Uniqueness
1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-(m-tolyl)ethanone is unique due to the specific combination of functional groups and the spatial arrangement of these groups. This uniqueness can result in distinct biological activities and chemical reactivity compared to similar compounds. The presence of the methoxyethyl group, in particular, can influence the compound’s solubility, stability, and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-2-(3-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-14-4-3-5-15(12-14)13-18(23)22-9-6-16(7-10-22)19-20-17(21-25-19)8-11-24-2/h3-5,12,16H,6-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFQBHVDDREBNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)C3=NC(=NO3)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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